molecular formula C10H7F6IO B13694686 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol

Cat. No.: B13694686
M. Wt: 384.06 g/mol
InChI Key: DWNIOZAAFHUMIX-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodo-3-methylphenol and hexafluoroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing methods to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the iodine atom with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogen exchange reactions may involve reagents like sodium iodide (NaI) or silver fluoride (AgF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals and drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of receptor function. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Similar structure but lacks the iodine and methyl groups.

    1,1,1,3,3,3-Hexafluoro-2-(4-chloro-3-methylphenyl)-2-propanol: Similar structure with chlorine instead of iodine.

    1,1,1,3,3,3-Hexafluoro-2-(4-bromo-3-methylphenyl)-2-propanol: Similar structure with bromine instead of iodine.

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methylphenyl)-2-propanol is unique due to the presence of both iodine and fluorine atoms, which confer distinct chemical properties. The combination of these elements can enhance the compound’s reactivity and stability, making it valuable for specific applications.

Properties

Molecular Formula

C10H7F6IO

Molecular Weight

384.06 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(4-iodo-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H7F6IO/c1-5-4-6(2-3-7(5)17)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3

InChI Key

DWNIOZAAFHUMIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)I

Origin of Product

United States

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